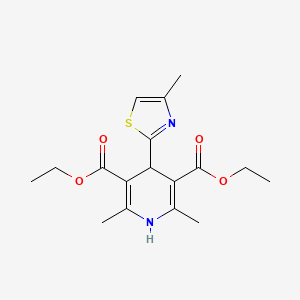
3-Bromo-5-(diphenylmethylene)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(diphenylmethylene)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom, a diphenylmethylene group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one typically involves the bromination of a furan derivative followed by the introduction of the diphenylmethylene group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(diphenylmethylene)furan-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different furan derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
3-Bromo-5-(diphenylmethylene)furan-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and diphenylmethylene group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-methylphenyl(furan-2-yl)methanol
- 3-Bromo-5-(furan-2-yl)phenol
Uniqueness
3-Bromo-5-(diphenylmethylene)furan-2(5H)-one is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C17H11BrO2 |
|---|---|
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
5-benzhydrylidene-3-bromofuran-2-one |
InChI |
InChI=1S/C17H11BrO2/c18-14-11-15(20-17(14)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
OEFNJXJOGNUEKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C=C(C(=O)O2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)

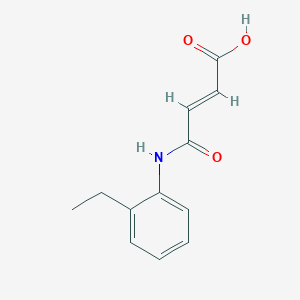
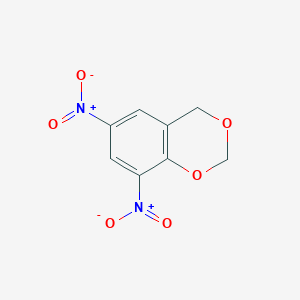
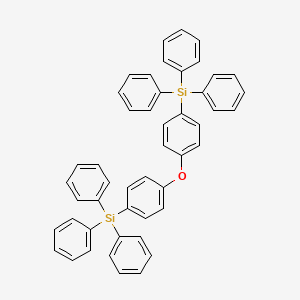
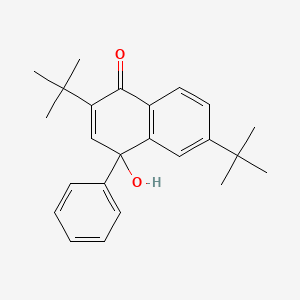

![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)

![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953745.png)
